2-[4-(6-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol
Overview
Description
2-[4-(6-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene ring fused with a pyrimidine ring, which is further connected to a piperazine ring and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol typically involves multiple steps:
Formation of the Benzothiophene Ring: The initial step involves the synthesis of the benzothiophene ring, which can be achieved through the cyclization of appropriate thiophene derivatives.
Pyrimidine Ring Formation: The benzothiophene ring is then fused with a pyrimidine ring. This can be done through a series of condensation reactions involving suitable precursors.
Piperazine Ring Attachment: The fused benzothiophene-pyrimidine compound is then reacted with piperazine to form the desired piperazine derivative.
Ethanol Group Addition: Finally, the ethanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the benzothiophene or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-[4-(6-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(6-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4[3H]one
- 1,2,3,4-Tetrahydro-5-methyl-naphthalene
- 6-Acetyl-1,1,2,4,4,7-hexamethyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
2-[4-(6-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol is unique due to its combination of a benzothiophene-pyrimidine core with a piperazine ring and an ethanol group. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
2-[4-(6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-12-2-3-14-13(10-12)15-16(18-11-19-17(15)23-14)21-6-4-20(5-7-21)8-9-22/h11-12,22H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRILCVWODUPJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201168 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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